molecular formula C10H13N3O4 B13571922 6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid

6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid

Cat. No.: B13571922
M. Wt: 239.23 g/mol
InChI Key: DWEBQCIGOAMRTR-UHFFFAOYSA-N
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Description

6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reagents and conditions remain largely the same, with adjustments made to accommodate the scale of production.

Chemical Reactions Analysis

Types of Reactions

6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with conditions typically involving organic solvents and mild heating.

    Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used, often in a solvent like dichloromethane or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino compound, which can then undergo further functionalization.

Scientific Research Applications

6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be selectively removed to reveal the free amino group, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid is unique due to its specific structure, which includes a pyrazine ring and a Boc-protected amino group. This combination makes it particularly useful in the synthesis of peptides and other complex molecules, where selective protection and deprotection of functional groups are crucial.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-5-11-4-6(12-7)8(14)15/h4-5H,1-3H3,(H,14,15)(H,12,13,16)

InChI Key

DWEBQCIGOAMRTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CN=C1)C(=O)O

Origin of Product

United States

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